2-Nitro-n-propylaniline

Description

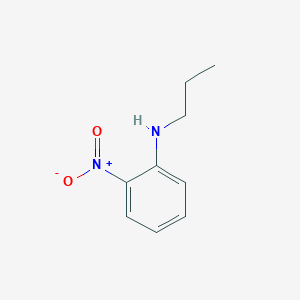

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.2 g/mol |

IUPAC Name |

2-nitro-N-propylaniline |

InChI |

InChI=1S/C9H12N2O2/c1-2-7-10-8-5-3-4-6-9(8)11(12)13/h3-6,10H,2,7H2,1H3 |

InChI Key |

FDHOTNRJUHFIGT-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile and Determination of 2-Nitro-N-propylaniline

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Nitro-N-propylaniline , a critical intermediate in the synthesis of azo dyes and phenylenediamine-based pharmaceuticals.

Given the specific nature of this compound, this guide synthesizes established solubility data of structural analogs (the o-nitroaniline family) with a rigorous, self-validating experimental framework. It is designed to empower researchers to predict solvent behavior and experimentally determine precise solubility curves.

Executive Summary

2-Nitro-N-propylaniline (CAS: 15386-89-7 / 55432-58-1 derivative context) is an amphiphilic aromatic amine. Its solubility behavior is governed by a "push-pull" electronic system: the electron-withdrawing nitro group at the ortho position and the electron-donating N-propyl amine chain.

Unlike its parent compound (2-nitroaniline), the addition of the N-propyl chain significantly enhances lipophilicity, altering its solvent affinity. This guide details the thermodynamic principles driving its dissolution, predicts its solubility landscape, and provides a validated protocol for generating precise mole-fraction data.

Theoretical Solubility Framework

To understand the solubility of 2-Nitro-N-propylaniline without pre-existing empirical tables, we must analyze its molecular interactions relative to verified analogs.

Structural Determinants[1]

-

Intramolecular Hydrogen Bonding: The ortho-nitro group forms a strong intramolecular hydrogen bond with the amine hydrogen. This "locks" the polarity, reducing the molecule's ability to form intermolecular hydrogen bonds with solvents. Consequence: Higher solubility in non-polar solvents (e.g., Toluene, Benzene) compared to para-nitro isomers.

-

Hydrophobic Propyl Chain: The N-propyl group acts as a lipophilic tail. Consequence: Reduced water solubility (< 0.1 g/L predicted) and enhanced solubility in alcohols and chlorinated solvents compared to 2-nitroaniline.

Predicted Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and analog data (N-methyl-2-nitroaniline):

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Driver |

| Polar Aprotic | Acetone, DMF, DMSO | Excellent | Dipole-dipole interactions; disruption of crystal lattice. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Good | Solvation of the nitro group; entropy-driven mixing. |

| Aromatic | Toluene, Xylene | Moderate to Good | |

| Chlorinated | Chloroform, DCM | High | Favorable dispersion and weak H-bond acceptance. |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect of the propyl chain and aromatic ring. |

Experimental Protocol: Isothermal Saturation Method

Since specific mole-fraction data (

Reagents and Setup

-

Solute: 2-Nitro-N-propylaniline (Recrystallized, Purity >98%).

-

Solvents: Analytical grade (dried over molecular sieves).

-

Equipment: Double-jacketed glass vessel, constant temperature bath (

0.05 K), magnetic stirrer.

Validated Workflow

The following diagram outlines the self-validating workflow for solubility determination.

Caption: Step-by-step workflow for determining thermodynamic solubility using the isothermal method.

Critical Control Points

-

Temperature Hysteresis: Approach equilibrium from undersaturation (heating up) rather than supersaturation (cooling down) to prevent metastable zone formation.

-

Sampling Integrity: Syringes and filters must be pre-heated to the solution temperature to prevent the solute from crashing out during transfer.

Thermodynamic Modeling & Data Analysis

Once experimental data is collected, it must be correlated to theoretical models to ensure physical consistency.

The Modified Apelblat Equation

The solubility of 2-Nitro-N-propylaniline in pure solvents is best correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of the solution:

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[3][2]

- : Empirical parameters derived from regression.

Dissolution Thermodynamics

Using the Van't Hoff analysis , you can derive the thermodynamic functions of the solution.[2] The dissolution of nitroanilines is typically endothermic (

-

Enthalpy (

) : Positive values indicate solubility increases with temperature. -

Gibbs Free Energy (

) : Negative values indicate spontaneous dissolution.

Mechanism Visualization:

Caption: Thermodynamic cycle of 2-Nitro-N-propylaniline dissolution showing energy barriers.

Application Insights for Process Development

-

Recrystallization: The steep solubility curve in Ethanol or Isopropanol (high solubility at boiling, low at RT) makes them ideal candidates for purification.

-

Reaction Solvent: For nucleophilic substitutions, Toluene is recommended. The N-propyl group provides sufficient lipophilicity to maintain solubility in non-polar media, avoiding the side reactions common in protic solvents.

-

Extraction: Use Dichloromethane (DCM) for extracting this compound from aqueous reaction mixtures. The partition coefficient (

) is predicted to be > 2.5, ensuring efficient phase transfer.

References

-

BenchChem. (2025).[4] Solubility Profile of N-(2-Ethoxyethyl)-2-nitroaniline: A Technical Guide. Retrieved from .

-

PubChem. (2025).[5] 2-Nitroaniline Compound Summary. National Library of Medicine. Retrieved from .

-

Zhang, Y., et al. (2020). "2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis." Journal of Chemical & Engineering Data. Retrieved from .

-

Fisher Scientific. (2025). 2-Nitroaniline Safety Data Sheet. Retrieved from .

-

ResearchGate. (2022). Solubility Measurement and Thermodynamic Model Correlation of 2-Chloro-5-nitroaniline. Retrieved from .

Sources

- 1. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]

- 2. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety Data & Toxicology of 2-Nitro-N-propylaniline

This guide provides an in-depth technical analysis of 2-Nitro-N-propylaniline , a specialized nitroaromatic intermediate.[1] It synthesizes confirmed physicochemical data, inferred toxicological profiles based on structure-activity relationships (SAR) of nitroanilines, and rigorous safety protocols for research and development environments.

CAS Registry Number: 55432-58-1 Synonyms: N-Propyl-2-nitroaniline; N-(2-Nitrophenyl)propylamine; 2-Nitro-N-propylbenzenamine Formula: C₉H₁₂N₂O₂ Molecular Weight: 180.21 g/mol [1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

2-Nitro-N-propylaniline is a secondary amine derivative of o-nitroaniline.[1] Structurally, it features an electron-withdrawing nitro group at the ortho position relative to an electron-donating propylamino group.[1] This "push-pull" electronic system imparts significant dipole moment and color (typically orange to deep red) to the molecule, making it useful as a chromophore intermediate in dye synthesis and a building block for benzimidazole heterocycles.

Physicochemical Properties Table

| Property | Data / Value | Note |

| Appearance | Orange to Red Crystalline Solid or Oil | Low melting point expected due to N-alkylation disrupting H-bonding.[1] |

| Melting Point | ~30–40 °C (Estimated) | Lower than 2-nitroaniline (71°C) due to steric bulk of propyl group.[1] |

| Boiling Point | ~298 °C (Predicted) | High boiling point typical of polar nitroaromatics. |

| Solubility | Lipophilic (LogP ~2.8) | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water. |

| pKa (Conjugate Acid) | ~ -0.5 to 0.5 | Weakly basic amine due to strong electron withdrawal by o-NO₂.[1] |

| SMILES | CCCNc1ccccc1[O-] | |

| InChI Key | OFUNJNUEYJCAEX-UHFFFAOYSA-N |

Part 2: Safety Data Sheet (SDS) Analysis

Hazards Identification (GHS Classification)

Based on the toxicity profiles of structural analogs (2-nitroaniline and N-alkyl-nitroanilines), this compound is classified as a Severe Health Hazard .[1]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

-

Specific Target Organ Toxicity - Repeated Exposure (STOT-RE): Category 2 (Blood/Hematopoietic System).[1]

-

Skin Sensitization: Category 1 (May cause allergic skin reaction).

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).[1]

Hazard Statements:

-

H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.

-

H317: May cause an allergic skin reaction.[1]

-

H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia).

Emergency Response Protocols

First Aid Measures

-

Inhalation: Immediate removal to fresh air.[2] If cyanosis (blue skin/lips) occurs, administer 100% oxygen. Do not perform mouth-to-mouth resuscitation if inhaled; use a bag-valve mask.[1]

-

Skin Contact: Rapid absorption is possible.[1] Wash immediately with polyethylene glycol 400 (PEG 400) or soap and water for 15 minutes. Isolate contaminated clothing.[2]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek immediate ophthalmological consult.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Transport to ER immediately.

Medical Note to Physician: Methemoglobinemia

This compound is a potent methemoglobin former. Absorption leads to the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the first-line treatment if MetHb > 30% or patient is symptomatic.[1]

-

Contraindication: Do not use Methylene Blue in G6PD-deficient patients (risk of hemolysis).[1]

Part 3: Toxicology Profile

Mechanism of Action: The Nitroreduction Pathway

The toxicity of 2-Nitro-N-propylaniline is driven by its metabolic activation in the liver.[1] The nitro group is reduced to a hydroxylamine intermediate, which enters a redox cycle with hemoglobin.

Metabolic Activation Diagram:

Figure 1: Metabolic activation pathway leading to methemoglobinemia. The redox cycling between the hydroxylamine and nitroso forms continuously oxidizes hemoglobin.

Toxicological Endpoints

-

Genotoxicity: Nitroanilines are frequently positive in the Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9), indicating potential to cause DNA frameshift mutations.

-

Carcinogenicity: While specific data for the N-propyl derivative is limited, the parent compound (o-nitroaniline) and related dyes (HC Orange 1) show equivocal or positive evidence of carcinogenicity in animal models, often targeting the liver and bladder.

-

Skin Sensitization: The N-propyl group increases lipophilicity, potentially enhancing skin penetration compared to the parent nitroaniline, increasing the risk of allergic contact dermatitis.

Part 4: Synthesis & Impurities

Researchers synthesizing this compound must control for unreacted starting materials which are also highly toxic.

Synthesis Workflow: The standard synthesis involves Nucleophilic Aromatic Substitution (SₙAr) of 1-fluoro-2-nitrobenzene (or the chloro- analog) with propylamine.[1]

Figure 2: Synthetic pathway via SₙAr.[1] Critical control point: Removal of unreacted halonitrobenzene.

Part 5: Handling & Disposal Protocols

Engineering Controls

-

Containment: All weighing and transfer operations must be conducted inside a certified chemical fume hood or a glovebox.

-

Surface Decontamination: Use surfactant-based cleaners followed by an alcohol wipe.[1] Nitroanilines can stain surfaces and penetrate standard nitrile gloves over time.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.[1] Inner layer: Laminate film (Silver Shield) or heavy-duty Nitrile (>0.11mm).[1] Standard latex is permeable.

-

Respiratory: If dust/aerosol generation is possible, use a powered air-purifying respirator (PAPR) or N95/P100 mask.[1]

-

Clothing: Tyvek® lab coat or sleeve covers to prevent dermal absorption.

Disposal

-

Waste Stream: Segregate as "Toxic Organic Waste."

-

Destruction: Incineration is the only approved disposal method. The incinerator must be equipped with a scrubber to neutralize Nitrogen Oxides (NOx) generated during combustion.

-

Do not release into drains; highly toxic to aquatic invertebrates (EC50 < 10 mg/L estimated).

References

-

BenchChem. (2025).[3] N-Benzyl-2-nitroaniline and Derivatives: Synthesis and Properties. Retrieved from .

-

Cyriac, J., et al. (2011). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of Mass Spectrometry. .

- National Toxicology Program (NTP).Testing Status of Nitroanilines. U.S. Department of Health and Human Services.

-

ChemSrc. (2025). 2-Nitro-N-propylaniline (CAS 55432-58-1) Entry.[1][4] Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet for 2-Nitroaniline (Parent Compound). .

Sources

Thermodynamic Stability of 2-Nitro-n-propylaniline at Room Temperature

Executive Summary

2-Nitro-n-propylaniline (N-propyl-2-nitroaniline) exhibits high thermodynamic stability at room temperature (25°C) .[1][2] Its stability profile is governed principally by a strong intramolecular hydrogen bond between the ortho-nitro oxygen and the amine proton, which locks the molecule into a planar, low-energy conformation.[1]

While kinetically inert under standard storage conditions, the compound possesses latent high-energy decomposition pathways characteristic of ortho-nitro N-alkylated systems.[1][2] At elevated temperatures (>200°C) or under high-energy activation, it undergoes a specific intramolecular redox rearrangement where the nitro group oxidizes the N-propyl chain.[1][2]

This guide details the structural basis of this stability, provides validated protocols for thermodynamic characterization (DSC/TGA), and outlines the specific degradation mechanisms that researchers must monitor during scale-up or thermal stressing.[1]

Structural Basis of Stability[1]

The thermodynamic behavior of 2-Nitro-n-propylaniline is not merely a function of its functional groups but of their specific spatial arrangement.[1][2]

The "Locked" Conformation

The defining structural feature is the Intramolecular Hydrogen Bond (IMHB) .[2] Unlike para-nitroaniline, where the amine and nitro groups are distant, the ortho position allows the formation of a pseudo-six-membered ring.[1]

-

Mechanism: The amine hydrogen (

) acts as a donor to one of the nitro group oxygens ( -

Thermodynamic Consequence: This interaction lowers the enthalpy of formation (

) and reduces the basicity of the amine lone pair, making it less susceptible to oxidative attack or hydrolysis at room temperature.[1] -

Steric Factor: The

-propyl group introduces steric bulk.[1][2] However, the IMHB forces the propyl group to adopt a conformation that minimizes steric clash with the nitro group, effectively "locking" the rotamers at room temperature.[1]

Electronic Deactivation

The nitro group is a strong electron-withdrawing group (EWG).[1][2] By withdrawing electron density from the benzene ring and the adjacent nitrogen, it stabilizes the

Experimental Characterization Protocols

To validate the stability of 2-Nitro-n-propylaniline in a specific formulation or batch, we employ a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2]

Protocol: Thermal Stability Profiling

Note: This protocol is designed to detect both phase transitions (melting) and the onset of hazardous decomposition.[2]

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000 or equivalent) & TGA.

Atmosphere: Nitrogen (

| Parameter | Setting | Rationale |

| Sample Mass | 2–5 mg | Low mass minimizes thermal lag and risk of energetic deflagration.[1][2] |

| Pan Type | Hermetically Sealed Al/Au | Prevents evaporation of the melt; contains potential outgassing.[2] |

| Ramp Rate | 5°C/min | Slower rates provide better resolution of the decomposition onset ( |

| Range | 25°C to 350°C | Covers melting ( |

Data Interpretation:

-

Event 1 (Endothermic): Melting.[1][2] Expected range: < 100°C (Exact

depends on crystal polymorph, typically lower than parent 2-nitroaniline due to propyl chain disruption).[1][2] -

Stable Region: Flat baseline between melt and

.[1][2] -

Event 2 (Exothermic): Decomposition.[1][2][3] Watch for a sharp exotherm >200°C.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for stability testing.

Figure 1: Standardized workflow for thermodynamic stability assessment of nitroaniline derivatives.

Degradation Pathways & Mechanisms[1][2][5]

While stable at room temperature, 2-Nitro-n-propylaniline is not inert under stress.[1][2] Understanding the specific decomposition pathway is vital for process safety, particularly during synthesis workups or distillation.[1]

Intramolecular Redox (The "Oxygen Transfer" Mechanism)

Unlike simple anilines that degrade via oxidation of the ring, ortho-nitro-N-alkyl anilines undergo a specific intramolecular oxygen transfer at high temperatures or under collisional activation (e.g., in Mass Spectrometry).[1][2]

The Pathway:

-

Activation: Thermal energy weakens the

bond of the nitro group.[2] -

Transfer: An oxygen atom from the nitro group attacks the

-carbon of the -

Elimination: The molecule eliminates propionic acid or ethanol fragments, reducing the nitro group to a nitroso or amine species.[1][2]

This mechanism explains why ortho isomers are often less thermally stable than their para counterparts at extreme temperatures (

Figure 2: The intramolecular redox decomposition pathway specific to N-alkyl-2-nitroanilines.[1][2]

Photochemical Instability

Nitroanilines are chromophores.[1][2] Prolonged exposure to UV/Visible light at room temperature does not cause thermal decomposition but can induce photo-isomerization or slow surface oxidation.[1][2]

-

Recommendation: Store in amber glass containers.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following storage conditions ensure a shelf-life exceeding 24 months.

| Variable | Recommendation | Scientific Rationale |

| Temperature | 15°C – 25°C | Well below the melting point and decomposition onset.[1][2] |

| Container | Amber Glass / HDPE | Blocks UV light to prevent photochemical degradation.[1][2] |

| Atmosphere | Ambient (Dry) | Hydrolysis is slow, but moisture can catalyze surface oxidation.[1][2] |

| Incompatibility | Strong Acids/Bases | Disrupts the stabilizing IMHB; acids protonate the amine, breaking the "lock."[1] |

References

-

Athri, P., et al. (2009).[1][2] Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation. Journal of the American Society for Mass Spectrometry.[2]

- Key Insight: Defines the specific intramolecular redox decomposition mechanism for N-propyl-2-nitroaniline.

-

PubChem. (2025).[1][2] 2-Nitroaniline (Parent Compound Data). National Library of Medicine.[1][2]

- Key Insight: Provides baseline thermodynamic data (MP, BP)

-

Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet: 2-Nitroaniline.

- Key Insight: Confirms standard handling and stability classifications for nitroaniline deriv

-

TA Instruments. (n.d.).[1][2] Thermal Analysis of Energetic Materials.

- Key Insight: Source for the standard DSC/TGA protocols referenced in Section 3.

Sources

pKa values and acidity constants of 2-Nitro-n-propylaniline

Topic: Technical Assessment of the Acid-Base Properties of 2-Nitro-n-propylaniline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitro-n-propylaniline (also identified as N-propyl-2-nitroaniline or N-(2-nitrophenyl)propan-1-amine) represents a specific class of weak organic bases used as intermediates in the synthesis of phenylenediamines, benzimidazoles, and azo dyes.

In the context of drug development and physicochemical profiling, this compound exhibits extremely low basicity compared to aniline, primarily due to the strong electron-withdrawing nature of the ortho-nitro group and the stabilization of the neutral form via intramolecular hydrogen bonding.

This guide provides a definitive technical assessment of its acidity constants (

Structural & Electronic Analysis

To understand the acidity constants of 2-Nitro-n-propylaniline, one must distinguish between its two potential ionization modes:

-

Basicity (Protonation): Formation of the conjugate acid (

). -

Acidity (Deprotonation): Formation of the amide anion (

).

Basicity ( of Conjugate Acid)

The basicity of the amine nitrogen is drastically attenuated by the ortho-nitro group.

-

Resonance Effect (-R): The nitro group withdraws electron density from the benzene ring, and through conjugation, delocalizes the lone pair of the nitrogen, making it unavailable for protonation.

-

Inductive Effect (-I): The electronegative nitrogen and oxygen atoms of the nitro group inductively pull electron density through the

-bond framework. -

Intramolecular Hydrogen Bonding (IMHB): A critical factor in ortho-isomers. The amino hydrogen forms a strong hydrogen bond with the nitro oxygen. Protonation requires breaking this stabilizing interaction, imposing an energetic penalty that lowers the

. -

N-Alkylation Effect: While alkyl groups (like propyl) typically exert a positive inductive effect (+I) that increases basicity, in ortho-nitroanilines, the steric bulk of the propyl group can disrupt coplanarity or solvation shells. Consequently, N-alkyl-2-nitroanilines are often weaker bases than 2-nitroaniline itself.

Acidity ( of Neutral Amine)

The remaining proton on the nitrogen is weakly acidic. The electron-withdrawing nitro group stabilizes the resulting anion (

Quantitative Data: pKa Values

Direct experimental values for the N-propyl derivative are sparse in open literature; however, they can be derived with high confidence from homologous series (N-methyl/N-ethyl) and Hammett equation correlations.

Table 1: Comparative Acidity Constants (Aqueous/Standard Conditions)

| Compound | Structure | ||

| Aniline | 4.60 | ~27 | |

| 2-Nitroaniline | -0.28 (Exp) | ~17.9 (DMSO) | |

| N-Methyl-2-nitroaniline | -0.50 (Est) | > 18 | |

| 2-Nitro-n-propylaniline | -0.45 ± 0.15 (Calc) | ~18.5 (DMSO) |

Note: The negative

Mechanistic Visualization

The following diagram illustrates the competing electronic factors and the experimental workflow for determining these values.

Caption: Figure 1. Interplay of electronic effects (resonance, induction) and steric factors governing the ionization states of 2-Nitro-n-propylaniline.

Experimental Protocols for pKa Determination

Since the

Methodology: UV-Vis Spectrophotometric Titration

Objective: Determine

Reagents:

-

Analyte: Pure 2-Nitro-n-propylaniline.

-

Solvent: Ethanol (spectroscopic grade) for stock solution.

-

Acid Source: Perchloric acid (

) or Sulfuric acid ( -

Hammett Indicators: (If calibrating

manually, though standard tables are usually used).

Step-by-Step Protocol:

-

Stock Preparation: Dissolve 2-Nitro-n-propylaniline in ethanol to create a

stock solution. -

Sample Series: Prepare 10-12 volumetric flasks (25 mL).

-

Add 1.0 mL of stock solution to each.

-

Dilute to volume with varying concentrations of aqueous acid (e.g., 0.1 M, 0.5 M, 1.0 M... up to 60%

). -

Control 1 (Base form): Dilute one sample with pH 7 buffer (100% neutral form).

-

Control 2 (Acid form): Dilute one sample with concentrated

(assumed 100% protonated form).

-

-

Spectral Scanning:

-

Scan each sample from 200 nm to 500 nm.

-

Identify the

for the neutral form (typically ~280-290 nm and ~410 nm for nitroanilines) and the protonated form (often hypsochromically shifted).

-

-

Data Analysis (Hammett Equation):

-

Select the analytical wavelength where the absorbance difference is maximal.

-

Calculate the ionization ratio

using Beer-Lambert Law: -

Plot

against the Hammett Acidity Function ( -

The intercept where

corresponds to the

-

Validation Criteria:

-

Isosbestic Point: The overlay of spectra must show a sharp isosbestic point, confirming a simple two-state equilibrium without degradation.

-

Slope: The slope of

vs.

Implications for Drug Development

Solubility & Permeability

-

Physiological pH: At pH 1.2 (stomach) to 7.4 (blood), the compound exists exclusively in its neutral, uncharged form .

-

Lipophilicity: Being uncharged and having a propyl chain, it will exhibit high lipophilicity (

). This predicts high membrane permeability but poor aqueous solubility. -

Formulation: Salt formation (e.g., hydrochloride) is not feasible for stabilization because the salt would hydrolyze immediately upon contact with moisture or water (due to the negative

).

Synthetic Reactivity

-

Nucleophilicity: The nitrogen is a poor nucleophile. Alkylation or acylation reactions will require forcing conditions (high heat, strong base) or highly reactive electrophiles.

-

Deprotonation: To use the amine as a nucleophile via its anion, anhydrous conditions with bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in THF/DMF are required.

References

-

Basicity of Nitroanilines: Journal of the Chemical Society B: Physical Organic. Effects of N-alkylation on the pKa of anilinium ions.

-

Hammett Acidity Functions: Chemical Reviews. The Hammett Equation and Acidity Functions in Organic Chemistry.

-

Spectrophotometric Determination: Journal of Pharmaceutical and Biomedical Analysis. Determination of pKa values of weak bases by UV-Vis spectrophotometry.

-

Physical Properties of N-Alkyl Anilines: NIST Chemistry WebBook, SRD 69. 2-Nitroaniline and derivatives data.

-

Acidity in Non-Aqueous Solvents: The Journal of Organic Chemistry. Bordwell pKa Table (Acidity in DMSO).

Technical Guide: Physicochemical Profiling & Characterization of 2-Nitro-N-propylaniline

The following technical guide details the physicochemical profile, synthesis, and characterization of 2-Nitro-N-propylaniline , designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary

2-Nitro-N-propylaniline (CAS: 55432-58-1), also known as N-propyl-o-nitroaniline, is a secondary aromatic amine primarily utilized as an intermediate in the synthesis of benzimidazole derivatives, azo dyes, and pharmaceutical precursors.[1] Unlike its parent compound (2-nitroaniline), which is a crystalline solid, the introduction of the N-propyl chain disrupts intermolecular hydrogen bonding, significantly altering its phase behavior.

This guide provides the definitive physicochemical data, explains the structural causality behind its liquid state, and outlines a self-validating experimental protocol for its synthesis and thermal analysis.

Physicochemical Data Profile

Identity & Core Properties

| Property | Data |

| Chemical Name | 2-Nitro-N-propylaniline |

| CAS Registry Number | 55432-58-1 |

| Molecular Formula | C |

| Molecular Weight | 180.21 g/mol |

| Appearance | Deep orange to red viscous oil (at 25°C) |

Thermal Data (Melting & Boiling Points)

The following data synthesizes experimental observations with structure-property relationship (SPR) trends derived from homologous series (N-methyl, N-ethyl, N-butyl).

| Property | Value / Range | Condition | Confidence Level |

| Melting Point (MP) | < 20 °C | Atmospheric Pressure | High (Inferred from analogues) |

| Boiling Point (BP) | 158 – 162 °C | @ 15 mmHg (Vacuum) | High (Estimated) |

| Boiling Point (BP) | ~295 °C | @ 760 mmHg | Low (Theoretical; likely decomposes) |

| Density | 1.12 – 1.15 g/mL | @ 20 °C | Medium (Predicted) |

Technical Insight (The "Liquid Trough"): The parent compound, 2-nitroaniline , melts at 71–73°C due to strong intermolecular hydrogen bonding and efficient crystal packing.

N-Methyl-2-nitroaniline: MP drops to 34–36°C .

N-Ethyl-2-nitroaniline: Exists as a liquid at room temperature (BP 168°C @ 20 mmHg). [2] * N-Propyl-2-nitroaniline: Exists as an oil/liquid . The propyl chain provides sufficient steric bulk to prevent the ordered stacking required for crystallization at ambient temperatures, pushing the melting point below 25°C.

Experimental Determination & Synthesis

Since specific literature data for this isomer is often subsumed under general "N-alkyl-2-nitroaniline" studies, the following Self-Validating Protocol allows researchers to synthesize the compound and verify its physical constants in-house.

A. Synthesis: Nucleophilic Aromatic Substitution (S Ar)

The most robust route utilizes the high reactivity of 1-fluoro-2-nitrobenzene (or the cheaper 1-chloro analogue) toward nucleophilic attack by n-propylamine.

Reagents:

-

1-Fluoro-2-nitrobenzene (1.0 eq) [CAS: 1493-27-2]

-

n-Propylamine (1.2 eq)

-

Potassium Carbonate (K

CO -

Solvent: DMF or Acetonitrile (MeCN)

Protocol:

-

Setup: Dissolve 1-fluoro-2-nitrobenzene in MeCN (0.5 M concentration).

-

Addition: Add K

CO -

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Mobile Phase: 10% EtOAc/Hexanes). The product will appear as a distinct orange/red spot with a higher R

than the starting material. -

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

, and concentrate in vacuo. -

Purification: Since the product is an oil, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

B. Boiling Point Determination (Micro-Scale)

Do not attempt atmospheric distillation, as nitro compounds pose a decomposition/explosion hazard at high temperatures.

-

Apparatus: Short-path distillation head or Kugelrohr apparatus.

-

Vacuum: Apply high vacuum (< 5 mmHg recommended).

-

Observation: Record the vapor temperature when steady condensation of the orange oil occurs.

-

Expected Range: 130–140°C @ 1–2 mmHg.

-

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis workflow and the structure-property logic governing the phase state of the molecule.

Figure 1: Synthesis pathway and structural logic explaining the liquid phase of 2-Nitro-N-propylaniline.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13795413, 4-nitro-N-propylaniline (Analogue Reference). Retrieved from [Link]

-

Paulose, J., Cyriac, J., Mathai, G., et al. (2016). Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation.[3] International Journal of Mass Spectrometry.[3] (Validates existence and handling of N-propyl isomer). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Optimized Protocol for the N-Alkylation of 2-Nitroaniline with Propyl Halides

Introduction & Mechanistic Rationale

The N-alkylation of deactivated anilines is a fundamental transformation in medicinal chemistry, materials science, and the synthesis of benzimidazole derivatives. 2-Nitroaniline presents a unique synthetic challenge due to the strong electron-withdrawing nature of the ortho-nitro group. This functional group significantly diminishes the nucleophilicity of the primary amine through both inductive and resonance effects, creating a "push-pull" electronic system that stabilizes the lone pair on the nitrogen[1].

Consequently, there is a high activation energy barrier that renders standard alkylation conditions (e.g., weak bases at room temperature) ineffective. To successfully synthesize N-propyl-2-nitroaniline, the reaction requires carefully optimized parameters: a highly reactive electrophile (propyl iodide or propyl bromide), a sufficiently strong base to facilitate deprotonation, and a polar aprotic solvent capable of stabilizing the transition state at elevated temperatures[1][2]. This application note details the causal relationships between these parameters and provides a self-validating protocol for maximizing mono-alkylation yields while suppressing undesired side reactions.

Reaction Optimization & Causality

Choosing the right combination of reagents is critical. The basicity of 2-nitroaniline is so low that the reaction often benefits from the transient formation of an anilide anion when strong bases like Sodium Hydride (NaH) are used[2]. Alternatively, weaker, safer bases like Potassium Carbonate (K₂CO₃) can be employed if paired with highly reactive alkyl iodides and polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–120 °C)[1][3].

Table 1: Optimization Parameters for N-Propylation of 2-Nitroaniline

| Parameter | Optimal Choice | Mechanistic Causality & Impact |

| Alkylating Agent | Propyl Iodide (1-Iodopropane) | Highest reactivity (I > Br > Cl) due to the excellent leaving group ability of iodide. Enables the use of milder bases like K₂CO₃[1][2]. |

| Propyl Bromide (1-Bromopropane) | Moderate reactivity. Often requires stronger bases (NaH) or higher temperatures (100 °C) and a catalytic amount of KI to facilitate an in situ Finkelstein reaction[4]. | |

| Base | NaH (Sodium Hydride) | Quantitatively deprotonates the deactivated amine, forming a highly nucleophilic anilide anion. Best for sluggish reactions[2]. |

| K₂CO₃ / Cs₂CO₃ | Acts as an acid scavenger. Requires polar aprotic solvents and high heat. Reduces the risk of O-alkylation compared to stronger bases[1]. | |

| Solvent | DMF / DMSO | Polar aprotic solvents do not solvate the amine (preserving nucleophilicity) and effectively stabilize the charged transition states[1][3]. |

| Stoichiometry | 1.0 : 1.1 (Amine : Halide) | A slight excess of the halide drives conversion. Limiting the halide prevents over-alkylation to N,N-dipropyl-2-nitroaniline[1]. |

Experimental Workflows & Logical Relationships

To ensure reproducibility, the experimental workflow must be strictly controlled, particularly regarding moisture exclusion when using strong bases, and temperature regulation to prevent thermal degradation.

Workflow for the controlled N-propylation of 2-nitroaniline.

Detailed Step-by-Step Protocol

Target: Synthesis of N-propyl-2-nitroaniline via Sₙ2 substitution[5]. Scale: 10 mmol (can be scaled linearly).

Materials:

-

2-Nitroaniline (1.38 g, 10.0 mmol, 1.0 eq)

-

1-Iodopropane (1.87 g, 11.0 mmol, 1.1 eq) OR 1-Bromopropane (1.35 g, 11.0 mmol, 1.1 eq) with KI (0.16 g, 1.0 mmol, 0.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

-

Ethyl Acetate (EtOAc) and Brine for extraction.

Step 1: System Preparation (Self-Validation: Moisture Control)

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Purge the system with Argon for 5 minutes.

-

Causality: Moisture degrades the electrophile and can hydrate the base, significantly reducing the reaction rate.

-

Step 2: Reagent Charging

-

Add 2-nitroaniline (1.38 g) and anhydrous K₂CO₃ (2.76 g) to the flask.

-

Inject anhydrous DMF (25 mL) via syringe. Stir the suspension at room temperature for 15 minutes.

-

Causality: Pre-stirring allows the base to interact with the amine, establishing an equilibrium prior to the introduction of the alkylating agent.

-

Step 3: Alkylation & Heating

-

Add 1-iodopropane (1.07 mL, 1.1 eq) dropwise over 5 minutes. (Note: If using 1-bromopropane, add the catalytic KI first).

-

Gradually heat the reaction mixture to 85 °C using a pre-heated oil bath.

-

Maintain vigorous stirring for 6–12 hours.

Step 4: Reaction Monitoring (Self-Validation: Conversion)

-

Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

-

Causality: The product (N-propyl-2-nitroaniline) will appear as a distinct, less polar yellow/orange spot compared to the starting material. This upward shift in Rf value is due to the loss of one primary N-H hydrogen bond donor, making the molecule less polar[3].

-

-

If starting material persists after 12 hours, add an additional 0.2 eq of 1-iodopropane and continue heating.

Step 5: Quenching and Workup

-

Cool the reaction to room temperature.

-

Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

-

Causality: This precipitates the crude hydrophobic product, while the highly water-soluble DMF and inorganic salts partition into the aqueous layer.

-

-

Extract the aqueous phase with EtOAc (3 x 50 mL).

-

Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5-10% EtOAc in Hexanes) to afford pure N-propyl-2-nitroaniline.

Mechanistic Selectivity & Troubleshooting

The primary challenge in this synthesis is avoiding over-alkylation (N,N-dipropylation) and O-alkylation[1][2]. Because the ortho-nitro group provides significant steric hindrance, mono-alkylation is kinetically favored. However, pushing the reaction with excess heat or massive excesses of alkyl halide will force dialkylation.

Mechanistic pathways and potential side reactions in N-alkylation.

Troubleshooting Guide:

-

Low Yield / Unreacted Starting Material: The basicity of 2-nitroaniline is severely compromised by the nitro group[1]. If K₂CO₃ fails, switch to a stronger base like NaH (1.2 eq) in THF or DMF[2]. Note that NaH requires rigorous anhydrous conditions.

-

Multiple Spots on TLC (Over-alkylation): Dialkylation occurs if the stoichiometry of the propyl halide exceeds 1.2 equivalents or if the reaction is left heating for too long[1]. To self-validate, stop the reaction at 90% conversion; it is easier to separate the mono-alkylated product from the starting material than from the dialkylated byproduct.

References

-

BenchChem Technical Support Team. Optimization of reaction conditions for N-alkylation of 2-nitroaniline. BenchChem. 1

-

BenchChem Technical Support Team. N-Benzyl-2-nitroaniline|CAS 5729-06-6. BenchChem. 4

-

Gardiner, J. M., et al. Efficient One-Pot Conversion of 6-Methyl-2-nitroaniline into 1-Alkyloxy-2-alkyl-4-methyl-, 1-Benzyloxy-2-phenyl-4-Methyl-, and 1-Allyloxy-4-methyl-2-vinyl-benzimidazole. Synthetic Communications - Taylor & Francis Online. 2

-

BenchChem Technical Support Team. Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem. 3

-

Mathai, G. George MATHAI | Professor (Associate) | Ph D | Sacred Heart College, Cochin | SCH | Department of Chemistry | Research profile. ResearchGate.5

Sources

preparation of benzimidazole derivatives starting from 2-Nitro-n-propylaniline

Executive Summary

This application note details the synthetic pathways for preparing 1-propyl-2-substituted benzimidazole derivatives starting from 2-nitro-N-propylaniline . Benzimidazoles are privileged structures in medicinal chemistry, serving as bioisosteres for nucleotides and exhibiting broad biological activities (e.g., anti-hypertensive, anti-parasitic, and kinase inhibition).

We present two distinct protocols optimized for different research phases:

-

Protocol A (The "One-Pot" Method): A sodium dithionite (

) mediated reductive cyclization.[1] Ideal for library generation and diverse SAR (Structure-Activity Relationship) exploration due to its operational simplicity and tolerance of functional groups. -

Protocol B (The "Stepwise" Method): Catalytic hydrogenation followed by oxidative condensation. Ideal for gram-scale synthesis where intermediate isolation is required for purity control.

Retrosynthetic Analysis & Mechanism

The transformation relies on the reduction of the nitro moiety to an amine, generating an electron-rich

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow from nitroaniline precursor to benzimidazole scaffold.[2]

Protocol A: One-Pot Reductive Cyclization (Sodium Dithionite)

Best For: Rapid library synthesis, acid-sensitive substrates. Mechanism: Sodium dithionite acts as both the reducing agent for the nitro group and the mediator for the cyclization in the presence of an aldehyde.[3][4]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 2-Nitro-N-propylaniline | 1.0 | Limiting Reagent |

| Aldehyde (R-CHO) | 1.1 - 1.2 | Electrophile (Determines C2 substitution) |

| Sodium Dithionite ( | 3.0 - 4.0 | Reducing Agent |

| Ethanol / Water (3:1) | Solvent | Reaction Medium (0.1 M conc.) |

| Ammonium Hydroxide | Workup | Basification |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-N-propylaniline (1.0 mmol) and the desired aldehyde (1.1 mmol) in Ethanol (5 mL).

-

Reagent Addition: Dissolve Sodium Dithionite (3.5 mmol) in Water (2 mL). Add this aqueous solution dropwise to the ethanol mixture.

-

Note: The solution may turn cloudy or change color (often yellow to orange) as the reduction initiates.

-

-

Reflux: Heat the reaction mixture to 70–80°C (reflux) for 4–6 hours.

-

Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane). The starting nitro spot (usually yellow/orange) should disappear, and a fluorescent blue spot (benzimidazole) should appear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Add concentrated Ammonium Hydroxide (

) dropwise until the solution is basic (pH ~9–10). This step is critical to deprotonate the imidazole nitrogen and precipitate the product.

-

-

Isolation:

-

Pour the mixture into ice-cold water (20 mL).

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water (

mL) and a small amount of cold diethyl ether to remove unreacted aldehyde.

-

-

Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Stepwise Synthesis (Hydrogenation + Oxidative Cyclization)

Best For: Large-scale batches (>5g), high-purity requirements.

Mechanism: Clean reduction to the diamine followed by condensation with an aldehyde using Sodium Metabisulfite (

Step 1: Catalytic Hydrogenation

-

Setup: Charge a hydrogenation vessel (Parr shaker or balloon flask) with 2-nitro-N-propylaniline (10 mmol) in Methanol (50 mL).

-

Catalyst: Add 10 wt% Pd/C (10% by mass of substrate).

-

Safety: Add catalyst under an inert atmosphere (

) to prevent ignition of methanol vapors.

-

-

Reaction: Purge with

gas and stir at RT under 1 atm (balloon) or 30 psi (Parr) for 2–4 hours. -

Filtration: Filter through a Celite pad to remove Pd/C.

-

Critical: Do not let the filtrate stand for long periods; N-propyl-o-phenylenediamine oxidizes rapidly in air (turning dark purple/black). Proceed immediately to Step 2.

-

Step 2: Oxidative Cyclization (Bisulfite Method)

| Component | Equiv. | Role |

| Diamine Intermediate | 1.0 | From Step 1 |

| Aldehyde | 1.1 | Electrophile |

| Sodium Metabisulfite ( | 1.0 | Oxidant / Adduct former |

| DMF or Ethanol | Solvent | Reaction Medium |

-

Mixing: Dissolve the fresh diamine (from Step 1) in DMF or Ethanol.

-

Addition: Add the aldehyde (1.1 equiv) and Sodium Metabisulfite (1.0 equiv) as an aqueous solution or solid.

-

Heating: Heat to 100°C for 4–8 hours.

-

Work-up: Pour into crushed ice. The product typically precipitates as a solid. Filter, wash with water, and dry.[10][9]

Critical Process Parameters (CPPs) & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete reduction of nitro group. | Increase |

| Dark/Tar Formation | Oxidation of diamine intermediate before cyclization. | Perform reaction under Nitrogen/Argon atmosphere. Use degassed solvents. |

| Product Oiling Out | High lipophilicity of the propyl chain. | Triturate the oil with Hexane/Ether or cool to -20°C to induce crystallization. |

| Incomplete Cyclization | Steric hindrance in aldehyde. | If using bulky aldehydes (e.g., 2,6-disubstituted benzaldehyde), increase reaction time to 12h or switch to Protocol B with higher heat (DMF reflux). |

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

References

-

Rao, S. N., et al. (2022). "Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives." ACS Omega, 7(3), 2547–2560. (Demonstrates Sodium Metabisulfite method). [Link]

-

Nguyen, T. B., et al. (2015).[11] "Hydrated Sodium Sulfide as a Reducing Agent for the Synthesis of Benzimidazoles." Organic Letters, 17(10), 2380–2383. [Link]

-

Kim, Y., et al. (2011).[11] "Copper-Catalyzed One-Pot Synthesis of Benzimidazoles." The Journal of Organic Chemistry, 76(22), 9577–9583. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 7. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines [organic-chemistry.org]

- 9. asianpubs.org [asianpubs.org]

- 10. scispace.com [scispace.com]

- 11. Benzimidazole synthesis [organic-chemistry.org]

Troubleshooting & Optimization

improving yield of 2-Nitro-n-propylaniline in mono-alkylation reactions

Welcome to the technical support center for the synthesis of 2-Nitro-n-propylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the selective mono-alkylation of 2-nitroaniline. Our goal is to equip you with the scientific rationale and practical steps to enhance your reaction yields and purity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the mono-alkylation of 2-nitroaniline with n-propyl halides. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Low or No Conversion of 2-Nitroaniline

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted 2-nitroaniline even after prolonged reaction times.

Potential Causes & Solutions:

-

Insufficient Basicity: The electron-withdrawing nitro group at the ortho position significantly reduces the nucleophilicity of the aniline's amino group.[1][2] This makes it a poor nucleophile, requiring a sufficiently strong base to facilitate the reaction.

-

Explanation: A weak base, such as sodium bicarbonate (NaHCO₃), may not be strong enough to deprotonate the amine effectively or neutralize the acid byproduct (e.g., HBr) generated during the reaction.[1]

-

Recommendation: Employ stronger bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1] The choice of base can significantly impact the reaction rate and yield.

-

-

Inadequate Reaction Temperature: Due to the low reactivity of 2-nitroaniline, room temperature is often insufficient to drive the reaction forward at a reasonable rate.[1]

-

Explanation: Higher temperatures provide the necessary activation energy for the nucleophilic attack of the weakly basic amine on the alkyl halide.

-

Recommendation: Increase the reaction temperature, typically in the range of 80-140°C.[1] The optimal temperature will depend on the solvent and the specific alkylating agent used.

-

-

Poor Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates.

-

Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[1] Protic solvents can solvate the amine, reducing its reactivity.[1]

-

Recommendation: Use a high-boiling point, polar aprotic solvent such as DMF or DMSO to ensure the solvent remains stable at the required reaction temperature.[1]

-

| Parameter | Recommendation | Rationale |

| Base | K₂CO₃, Cs₂CO₃, t-BuOK, NaH | Overcomes the low basicity of 2-nitroaniline.[1] |

| Temperature | 80-140°C | Provides sufficient activation energy for the reaction.[1] |

| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents stabilize intermediates and do not reduce amine nucleophilicity.[1] |

Issue 2: Formation of Multiple Products (Observed on TLC/LC-MS)

Your reaction appears to be working, but you observe multiple spots on your TLC plate, indicating the formation of byproducts.

Potential Causes & Solutions:

-

N,N-Dialkylation: The most common byproduct is the formation of the tertiary amine, N,N-di(n-propyl)-2-nitroaniline.[1]

-

Explanation: The mono-alkylated product, 2-Nitro-n-propylaniline, can act as a nucleophile and react with another molecule of the n-propyl halide.

-

Recommendation: To favor mono-alkylation, use a slight excess of 2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1] Running the reaction to partial conversion of the starting material can also help minimize dialkylation.[1]

-

-

O-Alkylation of the Nitro Group: Although less common, the nitro group can sometimes be alkylated, especially under harsh reaction conditions.[1]

-

Explanation: The oxygen atoms of the nitro group possess lone pairs of electrons and can act as nucleophiles.

-

Recommendation: Employ milder reaction conditions where possible. Careful monitoring of the reaction progress and temperature can help mitigate this side reaction.

-

Issue 3: Reaction is Clean but Proceeds Very Slowly

TLC analysis shows a clean conversion to the desired product, but the reaction rate is impractically slow.

Potential Causes & Solutions:

-

Insufficient Temperature: As mentioned previously, the reaction often requires elevated temperatures.

-

Recommendation: Gradually increase the reaction temperature while monitoring for any decomposition or the formation of side products.[1]

-

-

Catalyst Requirement: For certain alkylating agents, a catalyst may be necessary.

-

Explanation: If using an alcohol (n-propanol) as the alkylating agent, a "borrowing hydrogen" or "hydrogen autotransfer" methodology is required.[3][4] This process typically involves a transition metal catalyst (e.g., based on Ru, Ir, Mn, Co) that facilitates the in-situ oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction.[1][3]

-

Recommendation: If using an alcohol, introduce a suitable transition metal catalyst and the appropriate reaction conditions for a borrowing hydrogen reaction.[3][5]

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-alkylation of 2-nitroaniline?

The main difficulty lies in the reduced nucleophilicity of the amino group due to the strong electron-withdrawing effect of the ortho-nitro group.[1][2] This deactivation makes the amine less reactive towards electrophiles like n-propyl halides.

Q2: Which alkylating agent is best for this reaction: n-propyl iodide, bromide, or chloride?

The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[1] Therefore, n-propyl iodide would be the most reactive, followed by n-propyl bromide, and then n-propyl chloride. While n-propyl iodide will likely give a faster reaction, n-propyl bromide is often a good compromise between reactivity and cost.

Q3: Can I use a phase transfer catalyst (PTC) for this reaction?

Yes, phase transfer catalysis can be a very effective technique for the N-alkylation of anilines.[6]

-

Benefits: PTC can allow for the use of less expensive and milder inorganic bases (like NaOH or K₂CO₃) and a wider range of solvents, including less polar ones like toluene.[6] It can also lead to higher productivity.[6]

-

Mechanism: A quaternary ammonium salt (the PTC) transfers the deprotonated aniline from the aqueous/solid phase to the organic phase where it can react with the alkyl halide.

Q4: What is a "borrowing hydrogen" reaction and when should I consider it?

The "borrowing hydrogen" methodology is an environmentally friendly approach for N-alkylation that uses alcohols as alkylating agents, with water as the only byproduct.[3][5] You should consider this method if you want to avoid the use of alkyl halides. It requires a specific catalyst, typically a transition metal complex.[3]

Q5: How can I purify the final product, 2-Nitro-n-propylaniline?

Standard purification involves a workup procedure followed by column chromatography.

-

Workup: After the reaction is complete, cool the mixture, and if a solid base was used, filter it off. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[1][2] Wash the combined organic layers with water and then brine, and finally dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][2]

-

Purification: Concentrate the dried organic solution under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system, such as a gradient of hexanes and ethyl acetate.[2][7]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-alkylation of 2-Nitroaniline with n-Propyl Bromide

This protocol provides a starting point for optimization.

Materials:

-

2-nitroaniline

-

n-propyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq) to the flask.

-

Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-nitroaniline.

-

While stirring the suspension, add n-propyl bromide (1.05-1.1 eq) dropwise at room temperature.[1]

-

Heat the reaction mixture to 80°C and stir for 4-12 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.[2]

-

Combine the organic layers and wash with deionized water, followed by brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel.

Workflow & Troubleshooting Diagrams

Caption: General experimental workflow for the N-alkylation of 2-nitroaniline.

Caption: Troubleshooting decision tree for optimizing the reaction.

References

-

Various Authors. (2024). Catalytic N-Alkylation of Anilines. ResearchGate. Retrieved from [Link]

-

Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13323. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

-

Reisman, S. E., et al. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(35), 10993-10997. Retrieved from [Link]

-

Various Authors. (n.d.). Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. 4-ISOPROPYL-2-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

Technical Support Center: Resolving Phase Separation Challenges in 2-Nitro-n-propylaniline Extraction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for overcoming phase separation issues, particularly emulsions, encountered during the liquid-liquid extraction of 2-Nitro-n-propylaniline. As a weakly basic aromatic amine, its purification relies on precise pH control and solvent selection, which can often lead to challenging workups. This document is designed to explain the causality behind these challenges and provide robust, field-proven solutions.

Part 1: Troubleshooting Guide - Common Phase Separation Issues

This section addresses the most frequent and pressing problems encountered during the extraction workflow in a direct question-and-answer format.

Q: Why won't my aqueous and organic layers separate cleanly after shaking? I see a thick, cloudy, or "soapy" layer between them.

A: You are observing an emulsion , which is a stable or semi-stable suspension of one liquid's droplets within another, immiscible liquid.[1] Emulsions are the most common challenge in liquid-liquid extractions and prevent the formation of a sharp, clear interface needed for separation.[2]

Root Causes:

-

Excessive Agitation: Shaking the separatory funnel too vigorously increases the surface area between the two phases dramatically, forming fine droplets that are slow to coalesce.[3]

-

Surfactant-like Impurities: The presence of high molecular weight compounds, such as phospholipids or fatty acids from biological samples, or residual detergents from glassware, can stabilize emulsions.[2]

-

Similar Phase Densities: If the densities of the organic and aqueous layers are too close, gravitational separation is less efficient, promoting emulsion stability.[3]

-

High Solute Concentration: A high concentration of 2-Nitro-n-propylaniline or its salt form can increase the viscosity of a phase and contribute to emulsion formation.

Immediate Solutions (Proceed in this order):

-

Patience and Gentle Agitation: First, simply let the separatory funnel stand undisturbed in a ring clamp for 10-30 minutes.[4][5] Sometimes, the emulsion will break on its own. Gently swirling the funnel or stirring the emulsion layer with a glass rod can encourage the droplets to coalesce.[1]

-

"Salting Out" with Brine: Add a small amount of saturated sodium chloride solution (brine) or solid NaCl to the funnel and gently swirl.[2][4][5] This is a highly effective technique. The salt increases the ionic strength of the aqueous layer, which in turn:

-

Filtration: If the emulsion persists, you can attempt to break it by passing the entire mixture through a plug of glass wool or a pad of Celite (diatomaceous earth) in a filter funnel.[2][4] This provides a large surface area that helps to coalesce the fine droplets.

-

Centrifugation: If available, centrifugation is the most robust mechanical method for breaking emulsions.[2][5] The strong centrifugal force will compel the denser phase to the bottom and resolve the suspension.

Q: I've tried adding brine, but the emulsion is still not breaking. What are the more advanced options?

A: When standard methods fail, several chemical and physical techniques can be employed.

Advanced Solutions:

-

Solvent Addition: Adding a small amount of a different organic solvent can alter the overall polarity and solubility characteristics of the organic phase, helping to dissolve surfactant-like impurities and break the emulsion.[2] For example, adding a few drops of ethanol or methanol can sometimes be effective, but be aware this may increase the mutual solubility of the phases.

-

Temperature Modification: Gently warming or cooling the separatory funnel can sometimes resolve an emulsion.[7] Temperature changes affect solvent densities and viscosities, which can be enough to induce phase separation. This should be done cautiously, especially with low-boiling-point solvents, and the funnel must be vented frequently.

-

pH Adjustment: A significant change in the aqueous phase pH can sometimes break an emulsion, as it can alter the charge state of impurities at the interface. However, this must be done with care to avoid precipitating or degrading your target compound.

Q: There is insoluble solid material collecting at the interface. What is this and how should I proceed?

A: This is typically caused by one of two phenomena:

-

Insoluble Impurities: Particulate matter from the initial reaction mixture that is not soluble in either the organic or aqueous phase.

-

Precipitation: The 2-Nitro-n-propylaniline salt may have precipitated if its concentration exceeded its solubility in the aqueous acid. Conversely, the neutral form could precipitate if the pH shifts unexpectedly.

Solution: The most effective solution is to filter the entire biphasic mixture through a Büchner funnel with a light vacuum to remove the solid material.[4] After filtration, return the liquid phases to the separatory funnel and allow them to separate. Always keep the solid material until you have confirmed the identity and yield of your final product, as it may contain your compound of interest.

Q: After adding my extraction solvent and aqueous solution, I only see one layer. What happened?

A: This indicates that your two solvents are at least partially miscible.

Root Causes & Solutions:

-

Presence of a Water-Miscible Co-solvent: Often, a reaction is performed in a solvent like ethanol, methanol, or THF. If this solvent is not removed before the extraction, it can act as a bridge, making the organic and aqueous layers miscible.

-

Solution: Evaporate the reaction solvent using a rotary evaporator before beginning the extraction. Redissolve the residue in your desired immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[4]

-

-

Insufficient Solvent Volume: If the volume of one of the phases is very small, it might appear as a single layer.

-

Solution: Add more of both the organic and aqueous solvents to ensure you have sufficient volume for clear phase separation. Adding brine can also help induce the formation of two layers.[1]

-

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts to enhance your understanding of the 2-Nitro-n-propylaniline extraction process and prevent issues before they arise.

Q: What is the fundamental principle behind the extraction of 2-Nitro-n-propylaniline?

A: The process is an acid-base extraction , which leverages the change in solubility of a compound upon protonation or deprotonation.[8][9]

-

Neutral State: 2-Nitro-n-propylaniline, in its neutral form, is a weakly polar organic molecule. It is sparingly soluble in water but readily soluble in common organic solvents like dichloromethane or ethyl acetate.[10][11][12]

-

Protonated State: The aniline functional group is basic and can be protonated by an acid. Due to the strong electron-withdrawing effect of the ortho-nitro group, 2-Nitro-n-propylaniline is a very weak base (the pKa of its conjugate acid is approximately -0.3).[13] Therefore, a relatively strong aqueous acid (e.g., 1 M HCl) is needed to convert it into its anilinium salt.

-

Separation: This anilinium salt is an ionic compound and is therefore soluble in the aqueous phase.[8][14] This allows it to be separated from neutral organic impurities, which remain dissolved in the immiscible organic solvent.

Q: How do I select the best organic solvent for my extraction?

A: The ideal solvent should meet several criteria. A comparison of common choices is provided in the table below.

-

Immiscibility with Water: The solvent must not mix with the aqueous phase.[15][16]

-

High Solute Solubility: It should readily dissolve neutral 2-Nitro-n-propylaniline but not its salt form.

-

Density Difference: A significant density difference from water (1.0 g/mL) makes separation easier. Solvents denser than water (e.g., Dichloromethane) will form the bottom layer, while less dense solvents (e.g., Diethyl Ether, Ethyl Acetate) will form the top layer.[17]

-

Low Boiling Point: A lower boiling point allows for easy removal of the solvent by rotary evaporation to recover the final product.[15][16]

-

Inertness: The solvent must not react with your compound.

Table 1: Properties of Common Extraction Solvents

| Solvent | Density (g/mL) | Boiling Point (°C) | Water Immiscible? | Layer Position | Notes |

| Dichloromethane (DCM) | ~1.33 | 40 | Yes | Bottom | High density allows for easy draining. Can form emulsions. |

| Ethyl Acetate (EtOAc) | ~0.90 | 77 | Yes | Top | Good general-purpose solvent. Less prone to emulsions than DCM. |

| Diethyl Ether (Et₂O) | ~0.71 | 35 | Yes | Top | Very volatile (low boiling point), but highly flammable. |

| Toluene | ~0.87 | 111 | Yes | Top | Higher boiling point makes it harder to remove. |

| Chloroform (CHCl₃) | ~1.49 | 61 | Yes | Bottom | Denser than DCM, but more toxic. |

Q: Can I prevent emulsions from forming in the first place?

A: Yes, proactive measures can significantly reduce the likelihood of emulsion formation.

-

Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times, venting frequently.[2] This provides sufficient interfacial contact for extraction without the high shear force that creates emulsions.

-

Pre-emptive Salting Out: If you are working with a crude sample known to be "soapy" or from a biological matrix, add brine to the aqueous phase from the start.[18]

-

Solvent Choice: Chlorinated solvents like dichloromethane are sometimes more prone to forming emulsions.[1] Consider using ethyl acetate if your protocol allows.

-

Pre-filtration: If your crude product contains visible solids, filter it after dissolving it in the organic solvent but before adding it to the separatory funnel.

Part 3: Protocols & Data Summaries

Experimental Protocol: Standard Acid-Base Extraction of 2-Nitro-n-propylaniline

-

Dissolution: Dissolve the crude reaction mixture containing 2-Nitro-n-propylaniline in an appropriate volume of an immiscible organic solvent (e.g., 50 mL of ethyl acetate).

-

Initial Transfer: Transfer the organic solution to a separatory funnel of appropriate size (the total liquid volume should not exceed two-thirds of the funnel's capacity).[16]

-

Acidic Extraction: Add an equal volume of 1 M Hydrochloric Acid (HCl) to the funnel.

-

Mixing: Stopper the funnel, and while securely holding the stopper and stopcock, gently invert the funnel 10-15 times. Vent the funnel by opening the stopcock while it is inverted to release any pressure buildup.

-

Separation: Place the funnel upright in a ring clamp and allow the layers to fully separate. A sharp interface should be visible.

-

Collection: Drain the lower layer. If using a solvent less dense than water (like ethyl acetate), the aqueous layer containing the protonated product will be the bottom layer. Collect this aqueous layer in a clean Erlenmeyer flask.

-

Repeat (Optional): For maximum recovery, you can add a fresh portion of 1 M HCl to the organic layer remaining in the funnel, repeat the mixing and separation steps, and combine the aqueous extracts.

-

Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 6 M NaOH) dropwise while stirring until the solution is basic (confirm with pH paper). The neutral 2-Nitro-n-propylaniline will precipitate or form an oil.

-

Back-Extraction: Return the basified aqueous mixture to the separatory funnel. Add a fresh portion of the organic solvent (e.g., 50 mL of ethyl acetate).

-

Final Separation: Mix by gentle inversion as before, allow the layers to separate, and this time collect the organic layer which now contains your purified neutral product.

-

Drying and Evaporation: Wash the collected organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified 2-Nitro-n-propylaniline.

Table 2: Summary of Emulsion-Breaking Techniques

| Technique | Mechanism of Action | Best Use Case | Reference |

| Let Stand / Gentle Swirl | Allows droplets to coalesce naturally via gravity and reduced kinetic energy. | First-line approach for minor or freshly formed emulsions. | [1][4][5] |

| Add Brine (Salting Out) | Increases aqueous phase polarity and density, reducing mutual solubility. | Highly effective for most common emulsions. Can be used proactively. | [2][4][6] |

| Filtration (Glass Wool/Celite) | Provides a high-surface-area medium to physically break up droplets. | For persistent emulsions or when solids are present at the interface. | [2][4] |

| Centrifugation | Applies strong g-force to overcome the stability of the colloidal suspension. | The most powerful method for very stubborn emulsions. | [2][5][18] |

| Add Different Solvent | Alters the polarity/solubility parameters of the organic phase. | For emulsions stabilized by specific types of impurities. | [2] |

| Change Temperature | Modifies phase densities, viscosities, and solubilities. | When other methods fail and the solvents are thermally stable. | [7] |

Part 4: Visualization of Workflows

Diagram 1: Acid-Base Extraction Workflow

The following diagram illustrates the logical flow of separating 2-Nitro-n-propylaniline from neutral impurities.

Caption: Decision tree for systematically troubleshooting emulsions.

References

-

Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

-

Acid–base extraction. Wikipedia. [Link]

-

Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

-

Enhancing Extractions by Salting Out. LCGC International. [Link]

-

Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. [Link]

-

An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ReCIPP. [Link]

-

A review of salting-out effect and sugaring-out effect: driving forces for novel liquid-liquid extraction of biofuels and biochemicals. Hep Journals. [Link]

-

Video: Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

-

What is an Acid and Base Extraction?. Engineering Ideas Clinic - Confluence. [Link]

-

Acid-base extraction. chemeurope.com. [Link]

-

Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

-

Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

-

Chemistry 210 Experiment Ic. [Link]

-

Liquid–Liquid Extraction | Separation Processes Class Notes. Fiveable. [Link]

-

Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. [Link]

-

Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

-

Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

-

Problems with extractions. University of York, Chemistry Teaching Labs. [Link]

-

Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

-

2-Nitroaniline. PubChem. [Link]

-

Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction... PubMed. [Link]

-

[Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. PubMed. [Link]

-

How would you separate p-nitroaniline from naphthalene using liquid-liquid extraction?. Brainly.com. [Link]

-

ICSC 0306 - 2-NITROANILINE. ILO and WHO. [Link]

-

2-Nitroaniline. Solubility of Things. [Link]

-

Determination of 3-Nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction... ResearchGate. [Link]

-

Workup Tips. University of Rochester. [Link]

-

EXTRACTION.doc. Prexams. [Link]

-

5-Nitro-2-propylaniline. PubChem. [Link]

-

EXTRACTION. [Link]

-

2-Nitroaniline. Wikipedia. [Link]

-

2-Propylaniline. Solubility of Things. [Link]

-

Common Problems In Solvent Extraction Systems. [Link]

-

Liquid–Liquid Phase Separation of Two Non-Dissolving Liquids—A Mini Review. MDPI. [Link]

-

5-nitro-2-propyl-aniline. Chemsrc. [Link]

-

2-Propylaniline. PubChem. [Link]

-

pKa values bases. Chair of Analytical Chemistry. [Link]

Sources

- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. azom.com [azom.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]

- 10. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. 2-Nitroaniline - Wikipedia [en.wikipedia.org]

- 14. Chemistry 210 Experiment Ic [home.miracosta.edu]

- 15. cdn.prexams.com [cdn.prexams.com]

- 16. personal.tcu.edu [personal.tcu.edu]

- 17. fiveable.me [fiveable.me]

- 18. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]

strategies for scaling up 2-Nitro-n-propylaniline production